molecular formula C20H18FN3O2 B6452271 2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline CAS No. 2549037-82-1

2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline

Cat. No. B6452271
CAS RN: 2549037-82-1
M. Wt: 351.4 g/mol
InChI Key: PKDKKBNJBRRUGG-UHFFFAOYSA-N
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Description

2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline, more commonly referred to as 5-FPQ, is an organic compound with a wide range of applications in scientific research. It can be synthesized from a variety of starting materials, and has been used in a variety of biochemical and physiological studies.

Synthesis Methods

5-FPQ can be synthesized using a variety of starting materials, including pyrrolidine, 5-fluoropyridine, and quinoline. The most common method of synthesis is a two-step process involving the reaction of the pyrrolidine and 5-fluoropyridine with quinoline to form 5-FPQ. The first step involves the reaction of pyrrolidine and 5-fluoropyridine with an acid catalyst to form the intermediate, 3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine. The second step involves the reaction of this intermediate with quinoline in the presence of a base catalyst to form 5-FPQ.

Scientific Research Applications

5-FPQ has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and ligand-receptor binding. It has been used to study the structure and function of proteins, and has been used to study the interaction of drugs with their target proteins. 5-FPQ has also been used to study the mechanisms of action of drugs and to study the effects of drugs on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 5-FPQ is not yet fully understood. However, it is believed to act as an inhibitor of enzymes and proteins, as well as a ligand-receptor binding agent. It is believed that 5-FPQ binds to the active site of enzymes and proteins, preventing them from performing their normal functions. It is also believed that 5-FPQ binds to the receptors of drugs, preventing them from binding to their target proteins.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 5-FPQ are not yet known. However, it is believed that 5-FPQ may have an effect on the activity of enzymes, proteins, and other biological molecules. It is also believed that 5-FPQ may have an effect on the activity of hormones, neurotransmitters, and other signaling molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-FPQ in laboratory experiments is its ability to act as an inhibitor of enzymes and proteins. This makes it an ideal tool for studying the structure and function of proteins and other biological molecules. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, 5-FPQ is not very stable in aqueous solutions and can be degraded by light and heat. Additionally, it is not very soluble in organic solvents, making it difficult to use in some laboratory experiments.

Future Directions

There are a number of potential future directions for 5-FPQ research. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery and development. Additionally, further research could be done to improve the stability of 5-FPQ in aqueous solutions and to increase its solubility in organic solvents. Finally, further research could be done to develop new methods of synthesizing 5-FPQ from different starting materials.

properties

IUPAC Name

[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-quinolin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-6-8-19(22-11-16)26-13-14-9-10-24(12-14)20(25)18-7-5-15-3-1-2-4-17(15)23-18/h1-8,11,14H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDKKBNJBRRUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)quinoline

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